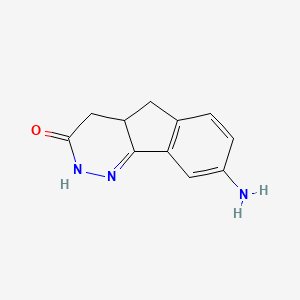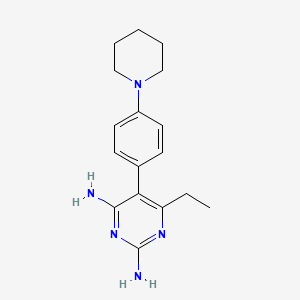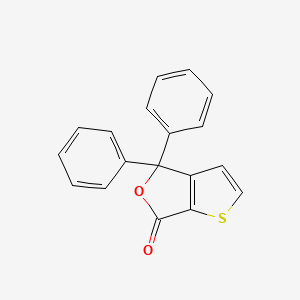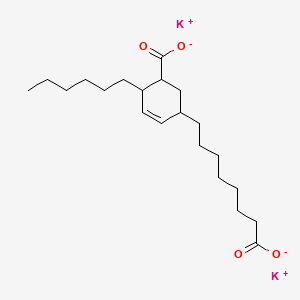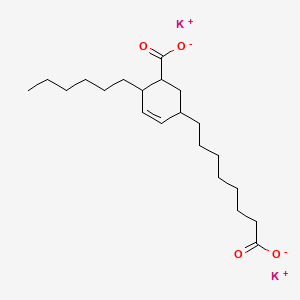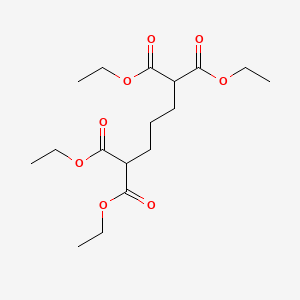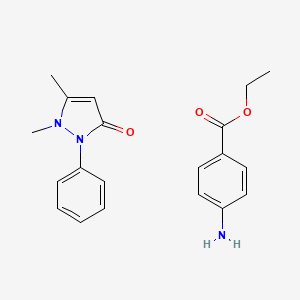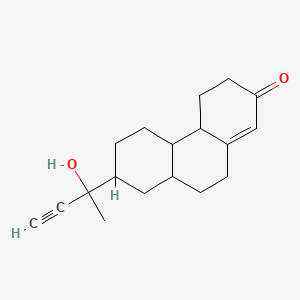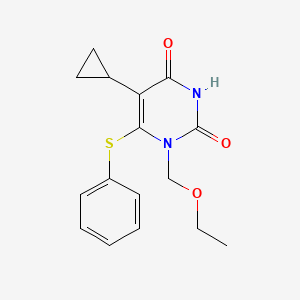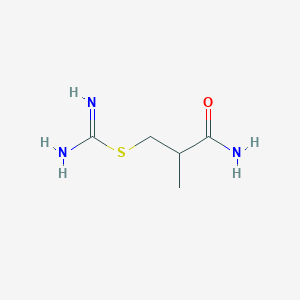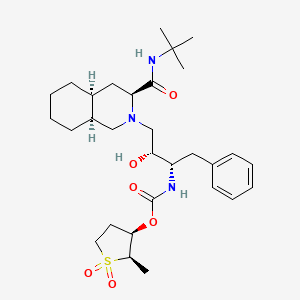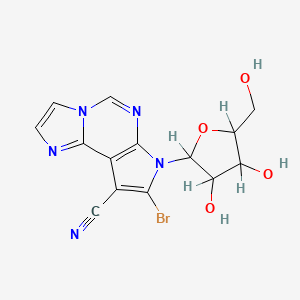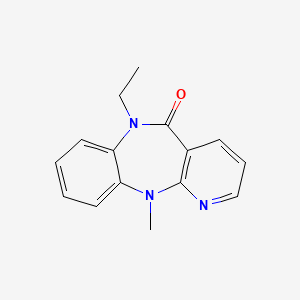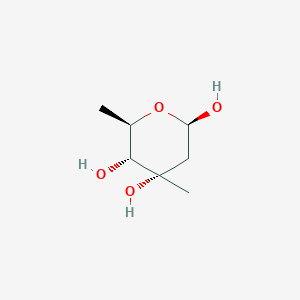
Mycarose, beta-D-pyranose-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mycarose pyranose, ®-: is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Mycarose pyranose, ®- typically involves the activation of D-glucose 1-phosphate by TDP-D-glucose synthase to form TDP-D-glucose. This is followed by dehydration at the C-4 and C-6 positions by TDP-D-glucose 4,6-dehydratase .
Industrial Production Methods: Industrial production of D-Mycarose pyranose, ®- often involves microbial fermentation processes. Specific strains of bacteria or fungi are genetically engineered to produce the necessary enzymes for the biosynthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mycarose pyranose, ®- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sugar into its corresponding alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyranose oxidase, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amino group donors.
Major Products:
Oxidation Products: Lactones, such as D-mycarose lactone.
Reduction Products: Alcohols, such as D-mycaritol.
Substitution Products: Halogenated sugars, amino sugars.
Applications De Recherche Scientifique
D-Mycarose pyranose, ®- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Mycarose pyranose, ®- involves its incorporation into larger biomolecules, where it can influence their structure and function. For example, in antibiotics, it can enhance the binding affinity to bacterial targets, thereby increasing the efficacy of the antibiotic . The molecular targets and pathways involved often include glycosylation processes, where the sugar is added to proteins or lipids .
Comparaison Avec Des Composés Similaires
D-Glucose pyranose: A common six-membered ring sugar that serves as an energy source in many organisms.
D-Galactose pyranose: Another six-membered ring sugar that is a component of lactose.
D-Mannose pyranose: A sugar involved in glycosylation processes in cells.
Uniqueness: D-Mycarose pyranose, ®- is unique due to its deoxy nature, which means it lacks one hydroxyl group compared to other sugars. This structural difference can significantly impact its chemical reactivity and biological function .
Propriétés
Numéro CAS |
1932346-66-1 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
Clé InChI |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


